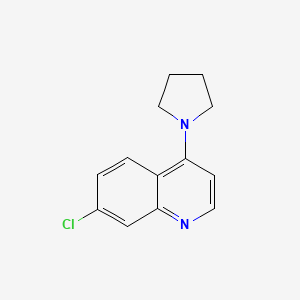
7-Chloro-4-(1-pyrrolidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(1-pyrrolidinyl)quinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a chlorine atom at the 7th position and a pyrrolidinyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(1-pyrrolidinyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is chlorinated at the 7th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Intermediate: The chlorinated quinoline is then reacted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinolines can be obtained.
Oxidation Products: Oxidation can lead to quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-4-(1-pyrrolidinyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 7-Chloro-4-(1-pyrrolidinyl)quinoline exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorine and pyrrolidinyl groups contribute to its binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases or kinases, which are crucial for cell division and survival.
Receptor Binding: It may bind to receptors involved in neurotransmission or immune response, modulating their activity.
Comparison with Similar Compounds
7-Chloroquinoline: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
4-(1-Pyrrolidinyl)quinoline: Lacks the chlorine atom, affecting its reactivity and binding properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness: 7-Chloro-4-(1-pyrrolidinyl)quinoline stands out due to the combined presence of the chlorine and pyrrolidinyl groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications compared to its analogs.
Properties
CAS No. |
353257-12-2 |
|---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
7-chloro-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
InChI Key |
RKVBRQUSBUXPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















